4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine
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Overview
Description
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and contains both phosphorus and tin atoms within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine typically involves the reaction of organotin compounds with organophosphorus reagents. One common method includes the reaction of dibutyltin dichloride with tert-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and tin oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine and stannane derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: Phosphine oxides and tin oxides.
Reduction: Phosphine and stannane derivatives.
Substitution: Various substituted phosphastannine derivatives depending on the reagents used.
Scientific Research Applications
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, its unique structure allows it to participate in various chemical reactions, thereby modulating its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4,4-Dibutyl-1,4-dihydro-1,4-phosphastannine: Lacks the tert-butyl group, resulting in different chemical properties.
1-tert-butyl-1,4-dihydro-1,4-phosphastannine: Lacks the dibutyl groups, leading to variations in reactivity and applications.
Uniqueness
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine is unique due to the presence of both dibutyl and tert-butyl groups, which confer distinct steric and electronic properties
Properties
CAS No. |
63429-64-1 |
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Molecular Formula |
C16H31PSn |
Molecular Weight |
373.1 g/mol |
IUPAC Name |
4,4-dibutyl-1-tert-butyl-1,4-phosphastannine |
InChI |
InChI=1S/C8H13P.2C4H9.Sn/c1-6-9(7-2)8(3,4)5;2*1-3-4-2;/h1-2,6-7H,3-5H3;2*1,3-4H2,2H3; |
InChI Key |
VOGHYOMIRIUGLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(C=CP(C=C1)C(C)(C)C)CCCC |
Origin of Product |
United States |
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